

What are the chemical properties of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid?

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Compound of Interest

Compound Name: 2-(4-(Chlorosulfonyl)phenoxy)acetic acid

Cat. No.: B032335

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An In-depth Technical Guide to 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of **2-(4-(Chlorosulfonyl)phenoxy)acetic acid** (CAS No. 17641-39-3). Due to the limited availability of detailed, publicly accessible research data specifically for this compound, this document consolidates information from chemical supplier databases and extrapolates general methodologies from related compounds. The guide covers fundamental chemical and physical properties, general synthetic and reactive pathways, and safety information. It is intended to serve as a foundational resource for researchers utilizing this compound as a chemical intermediate.

Chemical and Physical Properties

2-(4-(Chlorosulfonyl)phenoxy)acetic acid is a bifunctional molecule containing both a carboxylic acid and a reactive chlorosulfonyl group. These functional groups make it a versatile building block in organic synthesis, particularly for the preparation of sulfonamides and esters.

Quantitative Data Summary

The following table summarizes the key quantitative data available for **2-(4-(Chlorosulfonyl)phenoxy)acetic acid**. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |
|-------------------|--|---------------|
| CAS Number | 17641-39-3 | ChemScene[1] |
| Molecular Formula | C ₈ H ₇ ClO ₅ S | ChemScene[1] |
| Molecular Weight | 250.66 g/mol | ChemScene[1] |
| Melting Point | 155 °C | Not specified |
| Boiling Point | 437.4±20.0 °C (Predicted) | Not specified |
| Density | 1.554±0.06 g/cm ³ (Predicted) | Not specified |
| pKa | 2.83±0.10 (Predicted) | Not specified |
| Purity | ≥98% | ChemScene[1] |

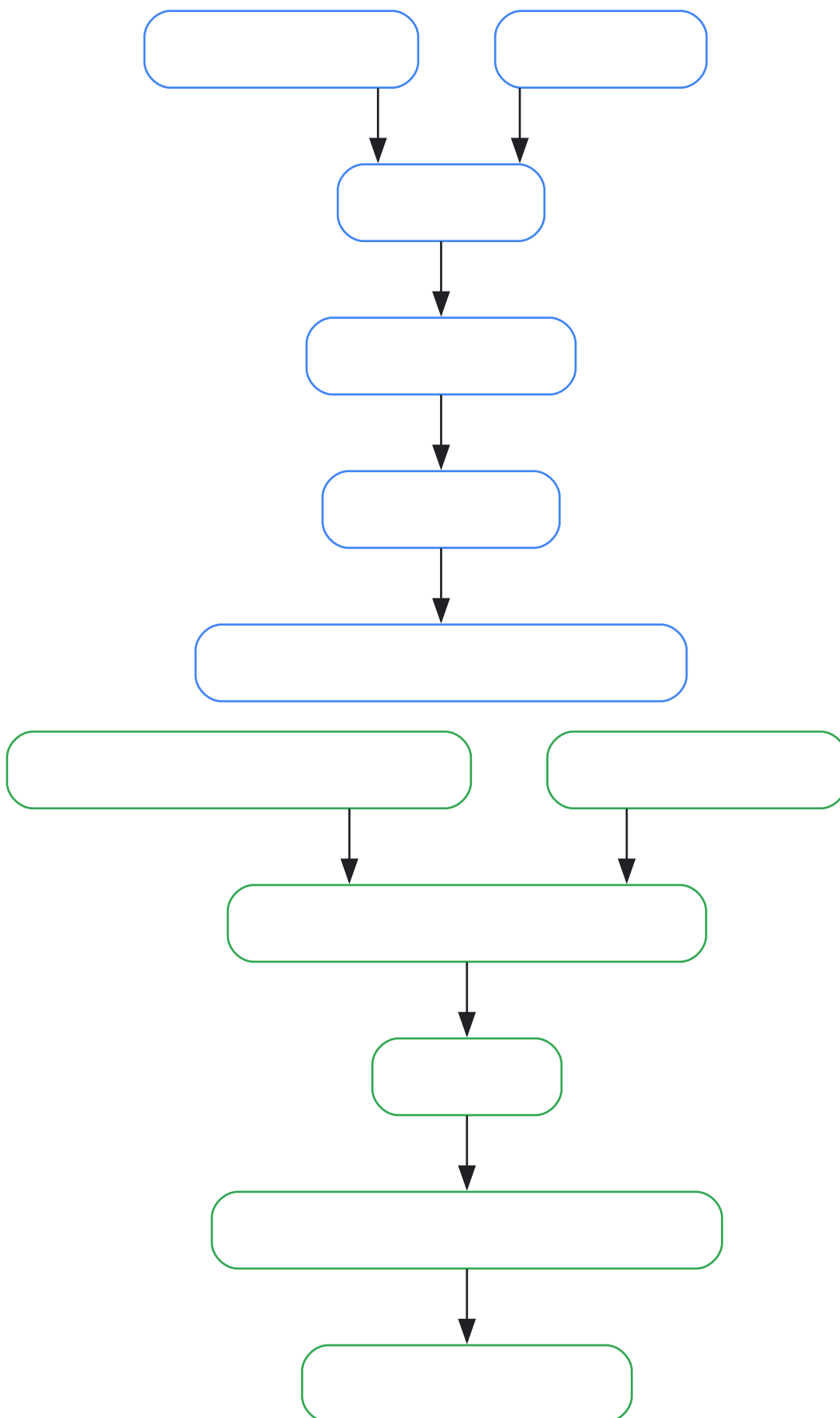
Synthesis and Reactivity

While specific experimental protocols for the synthesis of **2-(4-(Chlorosulfonyl)phenoxy)acetic acid** are not readily available in peer-reviewed literature, a general synthetic route can be inferred from standard organic chemistry principles and patent literature for related phenoxyacetic acids.

General Synthesis Methodology

The synthesis of phenoxyacetic acid derivatives typically involves the Williamson ether synthesis, where a phenol is reacted with a haloacetic acid in the presence of a base. For the target molecule, this would be followed by chlorosulfonation of the aromatic ring.

Experimental Workflow: General Synthesis



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References

- 1. α -Methylcinnamaldehyde(101-39-3) ¹H NMR [m.chemicalbook.com]
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